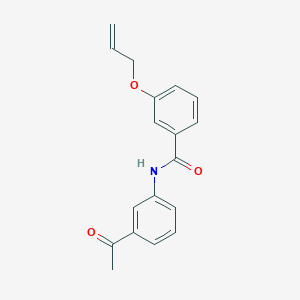
N-(3-acetylphenyl)-3-(allyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-(allyloxy)benzamide, also known as AP-3, is a chemical compound that has been the subject of extensive research in recent years. This compound has shown promising results in a range of scientific applications, including as a potential treatment for various diseases.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-3-(allyloxy)benzamide involves its ability to bind to the active site of targeted enzymes, inhibiting their activity. This can have a range of effects on cellular processes, depending on the specific enzyme targeted.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-3-(allyloxy)benzamide has been shown to have a range of biochemical and physiological effects in various studies. For example, it has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression regulation. This could have implications for the treatment of diseases such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-acetylphenyl)-3-(allyloxy)benzamide in lab experiments is its ability to selectively inhibit the activity of targeted enzymes. This can make it a useful tool for studying specific cellular processes. However, one limitation is that the compound may have off-target effects on other enzymes, which could complicate interpretation of results.
Orientations Futures
There are many potential future directions for research involving N-(3-acetylphenyl)-3-(allyloxy)benzamide. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and potential off-target effects.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-3-(allyloxy)benzamide involves the reaction of 3-allyloxyaniline with 3-acetylbenzoyl chloride in the presence of a base catalyst. This reaction results in the formation of N-(3-acetylphenyl)-3-(allyloxy)benzamide, which can then be purified and used for further research.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-3-(allyloxy)benzamide has been studied extensively for its potential applications in scientific research. One area of interest is its ability to inhibit the activity of certain enzymes, which could make it a useful tool for studying enzyme function and regulation.
Propriétés
Nom du produit |
N-(3-acetylphenyl)-3-(allyloxy)benzamide |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H17NO3/c1-3-10-22-17-9-5-7-15(12-17)18(21)19-16-8-4-6-14(11-16)13(2)20/h3-9,11-12H,1,10H2,2H3,(H,19,21) |
Clé InChI |
LCAWVMIWYFFMAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC=C |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)


![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)
![1-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256776.png)

![Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B256780.png)

![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)
![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)
